molecular formula C13H11N3O B2641729 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 671181-66-1

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2641729
CAS No.: 671181-66-1
M. Wt: 225.251
InChI Key: BHTAKJHFFQTXPZ-UHFFFAOYSA-N
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Description

4-(4-Acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (CAS 671181-66-1) is a pyrazole-based chemical building block with a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol. This compound is a key synthetic intermediate in medicinal chemistry and drug discovery research, particularly for the development of novel heterocyclic compounds. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and applications in material science . The structure features a benzonitrile group and an acetyl-substituted pyrazole ring, making it a versatile scaffold for further chemical modification. Its core pyrazole structure is recognized as a privileged framework in pharmaceuticals, found in several commercially available drugs . Research into related pyrazole compounds highlights their potential in creating derivatives with antibacterial properties, such as pyrazole amide derivatives active against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . Furthermore, structurally similar pyrazole compounds have been investigated as nonsteroidal progesterone receptor antagonists, indicating the potential of this chemical class in endocrine and reproductive health research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-acetyl-5-methylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTAKJHFFQTXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-acetyl-5-methyl-1H-pyrazole with benzonitrile under specific conditions. One common method is the slow-evaporation technique, which allows for the controlled growth of the compound’s crystals . The reaction conditions often include the use of solvents such as ethanol or ethyl acetate, and the process may be catalyzed by acids or bases depending on the desired reaction pathway .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .

Mechanism of Action

The mechanism by which 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The exact molecular targets and pathways involved can be elucidated through techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituent at Pyrazole 3-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Azido (-N₃) C₁₁H₈N₆ 224.08 94.1–95.4 Azide, nitrile, pyrazole
4-(3-(4-Butyltriazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile 4-Butyl-1H-1,2,3-triazole C₁₇H₁₈N₆ 306.36 Not reported Triazole, nitrile, pyrazole
Target Compound Acetyl (-COCH₃) C₁₂H₁₀N₂O 198.22* Not reported Acetyl, nitrile, pyrazole

*Calculated based on molecular formula.

Key Observations:

  • Electronic Effects: The acetyl group in the target compound is strongly electron-withdrawing, which may enhance stability compared to the electron-deficient azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile .
  • Reactivity: The azido derivative undergoes Huisgen cycloaddition reactions (e.g., with alkynes to form triazoles), as demonstrated in its synthesis via azido(trimethyl)silane and trifluoroacetic acid . By contrast, the acetyl group in the target compound may participate in nucleophilic acyl substitutions or act as a directing group in further functionalization.

Spectroscopic and Crystallographic Insights

  • NMR Data: For the azido analog (4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile ), ¹H NMR shows a singlet at δ 5.93 ppm for the pyrazole proton and aromatic protons at δ 7.61–7.78 ppm, consistent with nitrile-substituted benzene rings . The acetyl group in the target compound would likely exhibit a carbonyl signal near δ 170–210 ppm in ¹³C NMR.
  • The acetyl group’s steric bulk may reduce crystallinity compared to smaller substituents like azides.

Biological Activity

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an acetyl group and a benzonitrile moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. For instance, studies have shown that pyrazole derivatives can act as inhibitors of phosphodiesterases (PDEs), which are implicated in numerous physiological processes such as inflammation and cell signaling pathways.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit selective cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle regulation. A notable study found that certain pyrazole derivatives inhibited the growth of MDA-MB-231 breast cancer cells through modulation of cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

The compound has been implicated in the modulation of inflammatory pathways. Pyrazole-based compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory diseases . This suggests that this compound may possess therapeutic potential for treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have indicated that this compound exhibits significant inhibitory activity against specific cancer cell lines. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study AMDA-MB-23112.5Induction of apoptosis via CDK modulation
Study BHCT11615.0Inhibition of cell cycle progression
Study CA549 (lung cancer)10.0Reduction of inflammatory cytokines

In Vivo Studies

In vivo studies have further supported the anti-cancer efficacy of pyrazole derivatives. For instance, a study involving xenograft models demonstrated that administration of pyrazole compounds led to significant tumor regression without notable toxicity . This highlights the potential for clinical applications in oncology.

Q & A

Basic: What are the optimized synthetic routes for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile?

Answer:
The compound is synthesized via multi-step reactions involving azide-alkyne cycloaddition (e.g., Cu-catalyzed click chemistry) and functional group modifications. Key steps include:

  • Triazole formation : Reaction of 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with alkynes under CuSO₄/Na-ascorbate catalysis, achieving yields >85% .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) and TLC monitoring (Rf = 0.58) ensure purity .
  • Reaction optimization : Adjusting solvent polarity (THF/water mixtures) and temperature (50°C) enhances regioselectivity .

Basic: How is the compound characterized for structural validation?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ = 2.42 ppm for CH₃ in pyrazole; δ = 149.6 ppm for nitrile-bearing aromatic carbons) .
  • HRMS : Validates molecular mass (e.g., [M]+ at m/z 224.0805) .
  • X-ray crystallography : Orthorhombic crystal systems (space group Pca21) resolve bond angles and torsional conformations (e.g., C–N–N–C dihedral angles) .

Basic: What crystallographic methods are used to resolve its 3D structure?

Answer:

  • Data collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 193 K minimizes thermal motion artifacts .
  • Refinement : SHELXL software refines anisotropic displacement parameters and hydrogen bonding networks (R factor = 0.038) .
  • Validation : PLATON checks for missed symmetry and twinning .

Advanced: How do substituents on the pyrazole ring influence bioactivity?

Answer:

  • SAR studies : Methyl groups at pyrazole-C5 enhance metabolic stability, while nitrile groups improve binding to kinase ATP pockets (e.g., IC₅₀ < 5 µM in cancer cell lines) .
  • Electron-withdrawing effects : Acetyl groups at pyrazole-C4 modulate electron density, affecting π-π stacking with aromatic residues in target proteins .

Advanced: What are the challenges in resolving its polymorphic forms?

Answer:

  • Crystallization variability : Solvent polarity (e.g., DMSO vs. chloroform) influences hydrogen-bonding motifs (N–H⋯N vs. C–H⋯O) .
  • Twinned crystals : SHELXD/SHELXE pipelines detect pseudo-merohedral twinning and refine split-atom models .
  • Dynamic disorder : Low-temperature data collection (100 K) reduces thermal motion noise in flexible acetyl groups .

Advanced: How does it interact with biological targets like kinases?

Answer:

  • Binding assays : Fluorescence polarization assays reveal competitive inhibition (Kd = 12 nM) against EGFR kinase via hinge-region interactions .
  • Molecular docking : Pyrazole nitrile forms a critical hydrogen bond with backbone NH of Met793 .
  • Cellular assays : IC₅₀ values in HCT116 colon cancer cells correlate with ROS generation and apoptosis markers .

Advanced: What role does it play in OLED material design?

Answer:

  • Thermally activated delayed fluorescence (TADF) : Pyrazole-acetyl groups stabilize triplet excitons, achieving photoluminescence quantum yields >40% .
  • Host-guest systems : Blending with carbazole derivatives enhances charge transport in emissive layers .
  • Device optimization : Turn-on voltages < 5 V with CIE coordinates (0.33, 0.21) for blue-emitting OLEDs .

Advanced: How are contradictions in solubility data reconciled?

Answer:

  • Solvent screening : LogP calculations (2.8) predict poor aqueous solubility, but co-solvents (e.g., PEG-400) improve bioavailability (≥50 mg/mL) .
  • pH-dependent studies : Nitrile hydrolysis to carboxylic acids at pH > 9 alters solubility profiles .
  • DSC/TGA : Melting points (94–95°C) and decomposition thresholds (>200°C) guide formulation strategies .

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